molecular formula C8H9FO2 B12956745 4-Fluoro-3-(2-hydroxyethyl)phenol

4-Fluoro-3-(2-hydroxyethyl)phenol

Cat. No.: B12956745
M. Wt: 156.15 g/mol
InChI Key: XNRXELBCQJLVHM-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9FO2 It is a derivative of phenol, where a fluorine atom is substituted at the fourth position and a hydroxyethyl group is attached to the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(2-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluorophenol with ethylene oxide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(2-hydroxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base and elevated temperatures.

Major Products Formed

    Oxidation: 4-Fluoro-3-(2-carboxyethyl)phenol

    Reduction: this compound

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

4-Fluoro-3-(2-hydroxyethyl)phenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-hydroxyethyl)phenol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The fluorine atom can also participate in interactions with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenol: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.

    3-(2-Hydroxyethyl)phenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    4-(2-Hydroxyethyl)phenol: Similar structure but without the fluorine atom, leading to different applications and reactivity.

Uniqueness

4-Fluoro-3-(2-hydroxyethyl)phenol is unique due to the presence of both the fluorine atom and the hydroxyethyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

4-fluoro-3-(2-hydroxyethyl)phenol

InChI

InChI=1S/C8H9FO2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,10-11H,3-4H2

InChI Key

XNRXELBCQJLVHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CCO)F

Origin of Product

United States

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